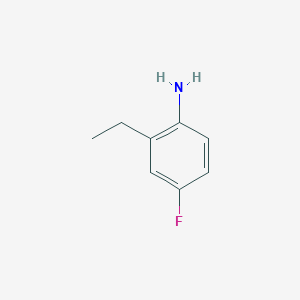

2-乙基-4-氟苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-Ethyl-4-fluoroaniline involves various chemical reactions that lead to the formation of structurally complex and functionally diverse molecules. For example, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid, showcasing the intricate processes involved in constructing fluoroaniline derivatives (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives is characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides insight into the compound's crystal structure. For instance, the aforementioned ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group, with specific unit-cell parameters indicating the detailed geometric arrangement of the molecule (Sapnakumari et al., 2014).

科研应用

毒理学中的代谢组学评估

2-乙基-4-氟苯胺及其衍生物被用于代谢组学毒性研究。例如,Bundy等人(2002年)研究了氟苯胺化合物对蚯蚓的生化影响,展示了生化谱的变化,可作为异物毒性的生物标志物(Bundy等人,2002年)。

生物活性化合物的合成

2-乙基-4-氟苯胺是合成各种生物活性化合物的前体。Abdel‐Wadood等人(2014年)使用2-溴-4-氟苯胺合成衍生物,展示了显著的抗菌和抗真菌活性(Abdel‐Wadood等人,2014年)。

介电弛豫研究

Vyas和Vashisth(1988年)研究了包括2-氟苯胺在内的混合物的介电吸收,提出了在材料科学和溶剂相互作用中的潜在应用(Vyas & Vashisth, 1988)。

pH敏感探针

在生物化学中,2-乙基-4-氟苯胺的衍生物,如氟化氨基酚化合物,已被开发为pH敏感探针。Rhee、Levy和London(1995年)探讨了它们在测量细胞内pH方面的应用,表明它们在生物研究中的实用性(Rhee, Levy, & London, 1995)。

缓蚀研究

已经研究了2-氟苯胺衍生物作为缓蚀剂的潜力。Khaled和Hackerman(2004年)检验了这类化合物在抑制铜腐蚀方面的功效,指向了在材料保护和工程中的应用(Khaled & Hackerman, 2004)。

生物活化研究

对氟苯胺的生物活化进行了广泛研究,包括2-乙基-4-氟苯胺的衍生物4-氟苯胺。Rietjens和Vervoort(1991年)专注于它们的代谢和生物活化,特别是对于反应性苯醌亚胺的形成,这在毒理学和药理学中很重要(Rietjens & Vervoort, 1991)。

生物转化研究

Vervoort等人(1991年)在大鼠中进行了2-氟苯胺的体内生物转化研究,为了解这些化合物对环境和健康影响的药代动力学和代谢途径提供了见解(Vervoort等人,1991年)。

农业中的化学杂交

Iskra、Titan和Meglič(2013年)合成了含氟苯胺衍生物的乙酰氧苯酸酯,测试它们在小麦中作为配子杀手的应用。他们的工作突显了这些化合物在农业研究和杂交技术中的潜在用途(Iskra, Titan, & Meglič, 2013)。

聚合物科学中的表面形态研究

Sahin等人(2010年)研究了取代基,包括氟苯胺,对聚合物表面形态和性质的影响。这项研究对材料科学领域有所贡献,特别是在导电聚合物的发展方面(Sahin et al., 2010)。

有机合成中的保护基

Wipf和Reeves(1999年)开发了一种氟烷氧乙基醚保护基,展示了它在纯化小有机分子中的实用性。这突显了氟苯胺衍生物在促进有机合成过程中的作用(Wipf & Reeves, 1999)。

镜片材料中的光学性质

Park, Lee, and Sung (2015) 调查了含有2-氟苯胺和4-氟苯胺的聚合物的物理和光学性质,用于亲水性眼科镜片,包括紫外线阻挡性能。这表明在光学和眼科领域有潜在的应用(Park, Lee, & Sung, 2015)。

Safety And Hazards

2-Ethyl-4-fluoroaniline is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

性质

IUPAC Name |

2-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGCODEEUFDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-fluoroaniline | |

CAS RN |

331763-37-2 | |

| Record name | 2-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)